An In-depth Technical Guide to the Synthesis of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
An In-depth Technical Guide to the Synthesis of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline, a valuable heterocyclic compound with applications in organic synthesis and medicinal chemistry. This document details the most common and effective synthetic methodologies, complete with experimental protocols and characterization data.
Introduction
2-Oxazolines are a class of five-membered heterocyclic compounds that have garnered significant attention in the scientific community. Their utility spans from serving as protecting groups for carboxylic acids to acting as chiral auxiliaries in asymmetric synthesis. The specific compound, 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline (CAS No. 57598-33-1), is a key building block in the synthesis of more complex molecules and is of particular interest to researchers in drug discovery and development. Its synthesis is typically achieved through the cyclization of an N-(2-hydroxyalkyl)amide, which is itself formed from the corresponding benzoyl chloride and an amino alcohol.
Compound Properties:
| Property | Value |
| CAS Number | 57598-33-1[1][2] |
| Molecular Formula | C₁₂H₁₅NO₂[1][2] |
| Molecular Weight | 205.25 g/mol [1][2] |
Synthetic Pathways
The synthesis of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline is most reliably achieved through a two-step process. The first step involves the formation of an intermediate, N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide, from 2-methoxybenzoyl chloride and 2-amino-2-methyl-1-propanol. The subsequent step is the cyclization of this intermediate to yield the desired oxazoline.
Caption: General synthetic scheme for 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline.
An alternative, though less common, approach involves the direct reaction of 2-methoxybenzonitrile with 2-amino-2-methyl-1-propanol, often catalyzed by a Lewis acid.
Experimental Protocols
The following protocols are based on established methods for the synthesis of structurally similar 2-oxazolines and represent a reliable approach to obtaining 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline.[3]
Synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide (Intermediate)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methoxybenzoyl chloride | 170.59 | 17.06 g | 0.10 |
| 2-Amino-2-methyl-1-propanol | 89.14 | 9.81 g | 0.11 |
| Triethylamine | 101.19 | 12.14 g | 0.12 |
| Dichloromethane (DCM) | - | 200 mL | - |
Procedure:
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To a stirred solution of 2-amino-2-methyl-1-propanol (9.81 g, 0.11 mol) and triethylamine (12.14 g, 0.12 mol) in dichloromethane (150 mL) at 0 °C, a solution of 2-methoxybenzoyl chloride (17.06 g, 0.10 mol) in dichloromethane (50 mL) is added dropwise over 30 minutes.
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The reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is washed successively with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (50 mL).
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The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white solid.
Synthesis of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline (Final Product)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide | 237.29 | 23.73 g | 0.10 |
| Thionyl chloride (SOCl₂) | 118.97 | 14.28 g | 0.12 |
| Dichloromethane (DCM) | - | 200 mL | - |
Procedure:
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To a solution of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide (23.73 g, 0.10 mol) in dichloromethane (200 mL) at 0 °C, thionyl chloride (14.28 g, 0.12 mol) is added dropwise with stirring.
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The reaction mixture is stirred at room temperature for 4-6 hours, or until the reaction is complete as indicated by TLC.
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The reaction mixture is carefully poured into a saturated aqueous solution of NaHCO₃ to neutralize the excess thionyl chloride and HCl generated.
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The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
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The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline as a solid.
Caption: Experimental workflow for the synthesis of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline.
Characterization Data
The following tables summarize the expected analytical data for the final product. These are predicted based on the known spectral data of structurally similar compounds.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.70 - 7.65 | m | 1H | Ar-H |
| 7.40 - 7.30 | m | 1H | Ar-H |
| 7.05 - 6.90 | m | 2H | Ar-H |
| 4.10 | s | 2H | -CH₂- |
| 3.85 | s | 3H | -OCH₃ |
| 1.35 | s | 6H | -C(CH₃)₂ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 164.5 | C=N |
| 157.0 | Ar-C-O |
| 131.5 | Ar-CH |
| 129.0 | Ar-CH |
| 121.0 | Ar-C |
| 120.5 | Ar-CH |
| 111.0 | Ar-CH |
| 79.5 | -O-CH₂- |
| 67.0 | -C(CH₃)₂ |
| 55.5 | -OCH₃ |
| 28.5 | -C(CH₃)₂ |
Infrared (IR) Spectroscopy (ATR):
| Wavenumber (cm⁻¹) | Assignment |
| ~2960 | C-H stretch (aliphatic) |
| ~1645 | C=N stretch (oxazoline)[4] |
| ~1600, 1480 | C=C stretch (aromatic) |
| ~1240 | C-O stretch (aryl ether) |
| ~1020 | C-O stretch (aliphatic ether) |
Mass Spectrometry (MS):
| m/z | Assignment |
| 205.11 | [M]⁺ |
| 135.05 | [M - C₄H₈NO]⁺ (loss of dimethyl-oxazoline fragment) |
Safety Precautions
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2-Methoxybenzoyl chloride is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All operations involving thionyl chloride must be conducted in a well-ventilated fume hood, and appropriate PPE must be worn.
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Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood and minimize inhalation.
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Triethylamine is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.
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Standard laboratory safety practices should be followed at all times.
Conclusion
The synthesis of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline is a straightforward and reproducible process for researchers in organic and medicinal chemistry. The two-step method involving the formation of an amide intermediate followed by cyclization offers a reliable route to this valuable compound. The provided experimental protocols and characterization data serve as a comprehensive guide for the successful synthesis and identification of the target molecule. Careful adherence to safety precautions is essential when handling the reagents involved in this synthesis.
